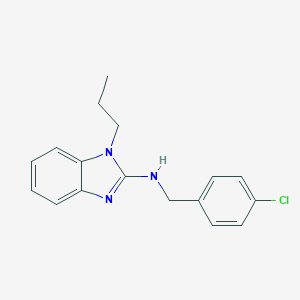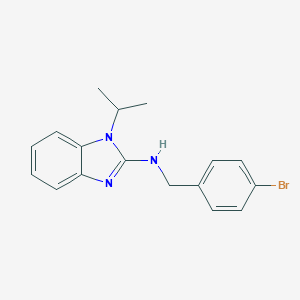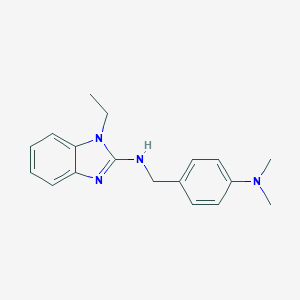
2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects by inhibiting certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole in lab experiments is its low toxicity profile, which makes it a safe compound to work with. In addition, its potential applications in various fields make it a versatile compound for researchers.
However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole. Some possible areas of investigation include:
- Further studies on its anti-cancer properties, including its potential as a chemotherapeutic agent and its effects on different types of cancer cells.
- Studies on its anti-inflammatory properties, including its potential as a treatment for inflammatory diseases such as arthritis and colitis.
- Investigations into its mechanism of action, including the enzymes and signaling pathways it targets.
- Studies on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in the body.
- Investigations into its potential as a scaffold for the development of new therapeutic compounds.
Conclusion
In conclusion, 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole is a promising compound with potential applications in various scientific fields. Its low toxicity profile, anti-cancer and anti-inflammatory properties, and versatility make it a valuable compound for researchers. Future research will likely shed further light on its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole involves the reaction of 2-(2-Hydroxyethoxy)aniline with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then subjected to a reaction with 2-Methoxymethyl-1H-benzoimidazole-5-carbaldehyde to yield 2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole.
Aplicaciones Científicas De Investigación
2-Methoxymethyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole has shown potential applications in various scientific fields. In the field of medicine, this compound has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models, suggesting that it may have therapeutic potential for inflammatory diseases.
Propiedades
IUPAC Name |
2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-12-11-20-17-6-4-3-5-16(17)19-18(20)13-21-2/h3-10H,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEPEHKFZPUVBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

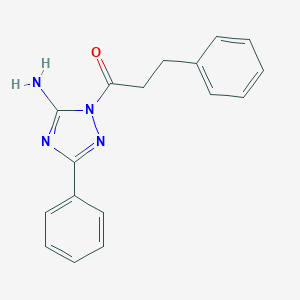
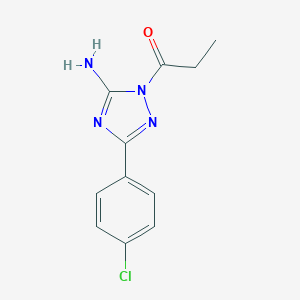
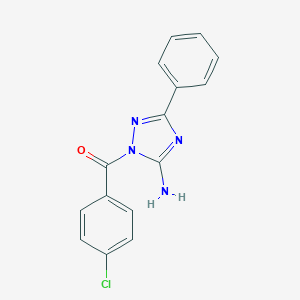
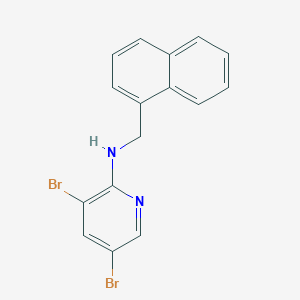
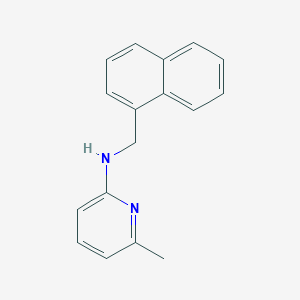
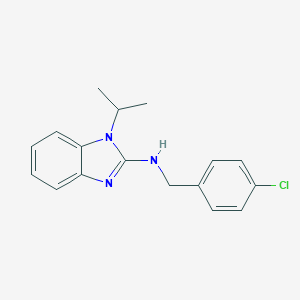
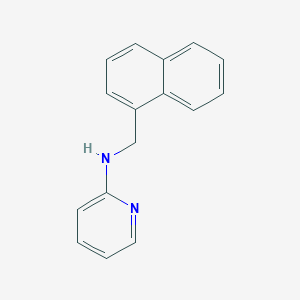
![N-[4-(diethylamino)benzyl]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B379302.png)

